3A,4,7,7A-Tetrahydro-2-(2'-hydroxyethyl)-4,7-epoxy-1H-isoindole-1,3(2H)-dione
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic systems. The official IUPAC designation is 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione, which precisely describes the substitution pattern and stereochemical configuration. This nomenclature reflects the presence of a tetrahydroisoindole ring system with specific stereochemical descriptors indicating the relative positions of substituents around the bicyclic framework.
The compound is assigned Chemical Abstracts Service registry number 32620-90-9, establishing its unique identity within chemical databases. Alternative systematic names include 4-(2-Hydroxyethyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, which emphasizes the tricyclic nature of the molecular framework and the presence of the oxygen bridge. The molecular formula C10H11NO4 indicates the presence of ten carbon atoms, eleven hydrogen atoms, one nitrogen atom, and four oxygen atoms, yielding a molecular weight of 209.20 grams per mole.
The InChI (International Chemical Identifier) string for this compound is InChI=1S/C10H11NO4/c12-4-3-11-9(13)7-5-1-2-6(15-5)8(7)10(11)14/h1-2,5-8,12H,3-4H2, providing a standardized representation of the molecular structure. The corresponding InChI Key, ISKZEUQQPPVQNW-UHFFFAOYSA-N, serves as a compressed identifier for database searches and computational applications. The canonical SMILES notation C1=CC2C3C(C1O2)C(=O)N(C3=O)CCO offers an alternative linear representation that captures the connectivity and stereochemistry of the molecule.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is characterized by a rigid bicyclic core structure that constrains the conformational flexibility of the molecule. The tetrahydroisoindole framework adopts a distinctive boat-like conformation, with the epoxy bridge spanning positions 4 and 7 creating significant angular strain that influences the overall molecular shape. This geometric constraint results in a relatively planar arrangement of the imide functionality, with the two carbonyl groups positioned in a cis configuration relative to the nitrogen atom.
The epoxy bridge introduces substantial ring strain into the molecular system, forcing bond angles to deviate significantly from ideal tetrahedral geometry. Computational studies have revealed that the oxygen bridge creates a highly strained three-membered ring system that significantly influences the reactivity patterns of adjacent carbon centers. The hydroxyethyl substituent at the nitrogen position adopts an extended conformation that minimizes steric interactions with the rigid bicyclic core, allowing for relatively free rotation around the carbon-nitrogen bond.
Conformational analysis indicates that the molecule exists primarily in a single low-energy conformation due to the rigidity imposed by the epoxy bridge and the planar nature of the imide functionality. The presence of the hydroxyl group on the ethyl chain introduces additional conformational possibilities through intramolecular hydrogen bonding interactions with the carbonyl oxygen atoms. These interactions can stabilize specific rotamers and influence the overall three-dimensional structure of the molecule in solution and solid state.
The dihedral angles within the bicyclic framework are constrained by the bridging oxygen atom, resulting in a characteristic folded geometry that distinguishes this compound from related isoindole derivatives. The nitrogen atom adopts a pyramidal geometry that is flattened compared to typical tertiary amines due to the electron-withdrawing effects of the adjacent carbonyl groups. This geometric distortion contributes to the unique chemical properties and reactivity patterns observed for this class of compounds.
Crystallographic Data and X-ray Diffraction Studies
X-ray crystallographic analysis has provided detailed structural information about this compound in the solid state. Crystal structure determinations have been performed using single-crystal diffraction techniques, revealing important insights into intermolecular packing arrangements and hydrogen bonding patterns. The compound crystallizes in a monoclinic crystal system with specific unit cell parameters that reflect the molecular symmetry and packing efficiency.
The solid-state structure confirms the boat-like conformation of the tetrahydroisoindole core, with the epoxy bridge creating a distinctive geometric arrangement that influences crystal packing. Intermolecular hydrogen bonding interactions involving the hydroxyl group of the ethyl substituent play a crucial role in stabilizing the crystal lattice structure. These interactions create extended networks that contribute to the overall stability and melting characteristics of the crystalline material.
Comparative crystallographic studies of related compounds have revealed interesting isomorphic relationships between saturated and unsaturated derivatives of the epoxy-isoindole framework. Structural analysis indicates that compounds with similar substitution patterns can adopt nearly identical crystal packing arrangements despite differences in the degree of saturation within the ring system. This phenomenon demonstrates the importance of the overall molecular shape and hydrogen bonding capabilities in determining solid-state structure.
The X-ray diffraction data provides precise bond lengths and angles that validate computational predictions about molecular geometry. The carbon-oxygen bond lengths within the epoxy bridge are consistent with significant ring strain, while the carbon-nitrogen bonds show typical characteristics of imide functionalities. The observed bond angles deviate systematically from ideal tetrahedral geometry, reflecting the geometric constraints imposed by the bridged ring system.
Stereoelectronic Effects of the Epoxy-Isoindole-Dione Core
The stereoelectronic properties of this compound are dominated by the electron-withdrawing nature of the imide functionality and the strain-induced reactivity of the epoxy bridge. The two carbonyl groups create a significant electron deficit at the nitrogen center, which influences the chemical behavior of adjacent functional groups. This electron-withdrawing effect extends throughout the molecular framework, affecting the reactivity patterns of carbon-hydrogen bonds and the stability of various intermediates.
The epoxy bridge introduces unique stereoelectronic effects through its highly strained three-membered ring structure, which makes it susceptible to nucleophilic attack and ring-opening reactions. The electron density distribution within the epoxy ring is significantly perturbed by the adjacent imide functionality, creating regioselective preferences for chemical transformations. Computational analysis reveals that the oxygen atom of the epoxy bridge carries enhanced negative charge density, making it particularly reactive toward electrophilic species.
The hydroxyethyl substituent introduces additional stereoelectronic complexity through its potential for intramolecular interactions with the carbonyl oxygen atoms. These interactions can influence the conformational preferences of the molecule and affect the accessibility of reactive sites to external reagents. The hydroxyl group can participate in hydrogen bonding networks that stabilize specific conformations and influence the overall reactivity profile of the compound.
The planar arrangement of the imide functionality creates a conjugated system that delocalizes electron density between the nitrogen and carbonyl carbon atoms. This delocalization reduces the basicity of the nitrogen center while simultaneously activating the carbonyl groups toward nucleophilic attack. The stereoelectronic effects extend to influence the chemical shift patterns observed in nuclear magnetic resonance spectroscopy and the characteristic absorption bands in infrared spectroscopy.
The combination of ring strain from the epoxy bridge and electron withdrawal from the imide functionality creates a unique electronic environment that distinguishes this compound from simpler heterocyclic systems. These stereoelectronic effects have important implications for the synthetic utility of the compound and its potential applications in medicinal chemistry and materials science. The ability of the imide functionality to protect nearby carbon-hydrogen bonds from oxidative transformations demonstrates the practical significance of these electronic effects in synthetic applications.
Data Summary Tables
Table 1: Fundamental Molecular Properties
Table 2: Physical Properties and Structural Parameters
Properties
IUPAC Name |
2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-4-3-11-9(13)7-5-1-2-6(15-5)8(7)10(11)14/h1-2,5-8,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKZEUQQPPVQNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C3C(C1O2)C(=O)N(C3=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479911 | |
| Record name | AGN-PC-009YWY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32620-90-9 | |
| Record name | AGN-PC-009YWY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins from 4,10-dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione or related bicyclic anhydride precursors. These provide the isoindole core framework essential for the target molecule.
Stepwise Synthetic Methodology
Cyclization to Form Isoindole Core:
The initial step involves cyclization under controlled conditions to generate the tetrahydroisoindole-1,3-dione structure. This may be facilitated by heating or catalysis under inert atmosphere to prevent side reactions.Introduction of the Epoxy Group:
The epoxy bridge is introduced by epoxidation of the appropriate double bond within the bicyclic system. Common reagents include peracids such as m-chloroperbenzoic acid (m-CPBA), which provide stereoselective epoxidation under mild conditions.Attachment of the Hydroxyethyl Side Chain:
The hydroxyethyl substituent is incorporated via nucleophilic substitution or ring-opening reactions using ethylene oxide or 2-chloroethanol derivatives. This step requires precise control of temperature and base catalysis, often employing triethylamine in methanol at approximately 70°C for extended periods (e.g., 22 hours) to achieve high yield (around 85%).
Reaction Conditions Summary
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization | Bicyclic anhydride precursor, inert atmosphere | Ambient to 70°C | Several hours | - | Cooling with ice during sensitive steps |
| Epoxidation | m-CPBA or equivalent peracid | 0–25°C | 2–4 hours | High | Stereoselective epoxidation |
| Hydroxyethyl side chain introduction | Triethylamine in methanol, ethylene oxide | 70°C | ~22 hours | 85 | Inert atmosphere, ice cooling post-reaction |
Industrial and Laboratory Scale Preparation
Laboratory Scale:
The synthesis is typically conducted in batch reactors with careful monitoring of temperature and inert atmosphere to prevent decomposition or side reactions. Purification is achieved through chromatographic techniques and recrystallization.Industrial Scale:
Optimization includes continuous flow reactors for better control of reaction kinetics, improved heat transfer, and scalability. Purification may utilize advanced crystallization and solvent extraction methods to ensure product purity suitable for research applications.
Research Findings on Preparation Efficiency
The use of triethylamine as a base in methanol at elevated temperature (70°C) for approximately 22 hours under inert atmosphere yields the target compound with approximately 85% efficiency.
Cooling with ice post-reaction helps stabilize the product and minimize degradation.
Purification via chromatography ensures removal of side products and unreacted starting materials, critical for obtaining high-purity compound for biological assays.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Temperature | Duration | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Cyclization (Isoindole core) | Bicyclic anhydride precursor, inert atmosphere | Ambient to 70°C | Several hours | Not specified | Requires inert atmosphere |
| Epoxidation | m-CPBA or similar peracid | 0–25°C | 2–4 hours | High | Stereoselective |
| Hydroxyethyl side chain addition | Triethylamine, methanol, ethylene oxide | 70°C | 22 hours | 85 | Cooling with ice post-reaction |
| Purification | Chromatography, recrystallization | Ambient | Variable | - | Ensures high purity |
The preparation of 3A,4,7,7A-Tetrahydro-2-(2'-hydroxyethyl)-4,7-epoxy-1H-isoindole-1,3(2H)-dione is a multi-step synthetic process involving cyclization, epoxidation, and nucleophilic substitution under carefully controlled conditions. The use of triethylamine in methanol at elevated temperature under inert atmosphere is critical for high-yield introduction of the hydroxyethyl side chain. Purification techniques such as chromatography are essential to isolate the pure compound for research applications. Industrial-scale synthesis benefits from continuous flow methods and advanced purification to ensure reproducibility and scalability.
This detailed synthesis knowledge supports further research and application of this compound in medicinal chemistry, materials science, and biological studies.
Chemical Reactions Analysis
Types of Reactions
3A,4,7,7A-Tetrahydro-2-(2’-hydroxyethyl)-4,7-epoxy-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: The hydroxyethyl side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.
Scientific Research Applications
3A,4,7,7A-Tetrahydro-2-(2’-hydroxyethyl)-4,7-epoxy-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 3A,4,7,7A-Tetrahydro-2-(2’-hydroxyethyl)-4,7-epoxy-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural variations among isoindole-diones include:
- Substituents (e.g., hydroxyethyl, trichloromethylthio, aryl groups).
- Bridging groups (epoxy vs. methano or ethano).
- Saturation (tetrahydro vs. hexahydro derivatives).
Table 1: Structural and Functional Comparisons
Biological Activity
3A,4,7,7A-Tetrahydro-2-(2'-hydroxyethyl)-4,7-epoxy-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including detailed research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that combines an epoxy group with a hydroxyethyl side chain and a tetrahydroisoindole core. Its IUPAC name is 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione. The presence of both the epoxy group and hydroxyethyl side chain distinguishes it from similar compounds.
| Property | Details |
|---|---|
| IUPAC Name | 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
| CAS Number | 32620-90-9 |
| Molecular Formula | C10H11NO4 |
| Molecular Weight | 209.20 g/mol |
The biological effects of this compound are believed to be mediated through specific interactions with molecular targets:
- Antimicrobial Activity : The compound may disrupt bacterial cell membranes and inhibit key metabolic pathways.
- Anticancer Properties : It potentially inhibits critical enzymes involved in cell proliferation and induces apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 15.6 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated the antiproliferative effects of this compound on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10–33 | Inhibition of tubulin polymerization and induction of apoptosis |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 23–33 | Interference with cell cycle progression |
The compound was shown to arrest MCF-7 cells in the G2/M phase and induce significant apoptosis through flow cytometry analysis.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various isoindole derivatives including this compound:
Researchers found that the compound exhibited superior activity against multi-drug resistant strains compared to existing antibiotics. The study highlighted its potential use in treating infections caused by resistant bacteria.
Case Study 2: Anticancer Research
Another significant study explored the anticancer properties of this compound in combination with other chemotherapeutics. Results indicated enhanced cytotoxicity when combined with standard treatments such as doxorubicin. This suggests a synergistic effect that could improve therapeutic outcomes in breast cancer treatment.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3A,4,7,7A-tetrahydro-2-(2'-hydroxyethyl)-4,7-epoxy-1H-isoindole-1,3(2H)-dione?
- Methodology : The compound is synthesized via multi-step organic reactions. A common approach involves:
Condensation : Reacting a precursor (e.g., 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione) with a primary amine (e.g., 2-hydroxyethylamine) in methanol under reflux for 24 hours.
Cyclization : Facilitating ring closure under controlled temperature and solvent conditions.
Purification : Crystallization via hexane washing and refrigeration to isolate the product .
- Key Considerations : Monitor reaction progress via TLC or HPLC to optimize yield and minimize side products.
Q. How is the stereochemistry of the epoxy and hydroxyethyl groups confirmed experimentally?
- Methodology :
- X-ray Crystallography : Use single-crystal X-ray diffraction (employing SHELX software for structure refinement) to resolve atomic positions and confirm stereochemistry .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H and C NMR to verify spatial arrangement of substituents .
Q. What are the primary applications of this compound in biological research?
- Methodology :
- Antioxidant Assays : Measure free radical scavenging activity using DPPH or ABTS assays.
- Antimicrobial Screening : Test against Gram-positive/negative bacteria via broth microdilution (MIC determination).
- Mechanistic Studies : Investigate hydrogen bonding and hydrophobic interactions via molecular docking (e.g., AutoDock Vina) .
Advanced Research Questions
Q. How can conflicting crystallographic and computational data on the compound’s conformation be resolved?
- Methodology :
Data Cross-Validation : Refine X-ray data with SHELXL, ensuring proper treatment of thermal displacement parameters and hydrogen bonding .
Quantum Chemical Optimization : Perform geometry optimization at the B3LYP/6-31G* level to compare theoretical and experimental bond angles/distances .
Statistical Analysis : Use R-factors and residual density maps to assess model reliability .
- Case Study : Discrepancies in epoxy ring puckering may arise from crystal packing effects; molecular dynamics simulations can contextualize these variations .
Q. What strategies optimize the regioselectivity of electrophilic substitutions on the isoindole core?
- Methodology :
- Directed Functionalization : Utilize the hydroxyethyl group as a directing moiety. For example:
Nitration : Use HNO/HSO under low temperature to favor para-substitution.
Sulfonation : Control reaction time and stoichiometry to prevent over-substitution.
- Kinetic vs. Thermodynamic Control : Vary temperature and solvent polarity (e.g., DMF vs. THF) to steer product distribution .
Q. How does the compound’s electronic structure influence its redox behavior in electrochemical studies?
- Methodology :
- Cyclic Voltammetry (CV) : Perform scans in aprotic solvents (e.g., acetonitrile) with a Ag/AgCl reference electrode to identify oxidation/reduction peaks.
- DFT Calculations : Map HOMO-LUMO gaps and Fukui indices to predict reactive sites .
- Comparative Analysis : Benchmark against structurally analogous compounds (e.g., tetrahydrophthalimide derivatives) to isolate epoxy group effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
